molecular formula C5H12N2 B1284143 3-Methylpyrrolidin-3-amine CAS No. 105675-13-6

3-Methylpyrrolidin-3-amine

Cat. No.: B1284143
CAS No.: 105675-13-6
M. Wt: 100.16 g/mol
InChI Key: WGOWOSXVPSBDEY-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine, which is a five-membered ring structure containing four carbon atoms and one nitrogen atom The presence of the methyl group at the third position of the pyrrolidine ring distinguishes it from other pyrrolidine derivatives

Scientific Research Applications

3-Methylpyrrolidin-3-amine has a wide range of applications in scientific research:

Future Directions

Pyrrolidine derivatives, including 3-Methylpyrrolidin-3-amine, have been widely used in drug discovery due to their versatile scaffold for novel biologically active compounds . They are expected to continue playing a significant role in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been found to inhibit various targets such as penicillin binding proteins (pbps) in pseudomonas aeruginosa . PBPs are crucial for bacterial cell wall synthesis, and their inhibition can lead to bacterial cell death .

Mode of Action

Pyrrolidine derivatives have been known to interact with their targets, leading to changes in the target’s function . For instance, pyrrolidine-2,3-diones have been found to inhibit PBPs, thereby disrupting bacterial cell wall synthesis .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives have been discussed, indicating that these compounds can be designed to have optimal logp and hydrogen-bond donor properties for better bioavailability .

Result of Action

Pyrrolidine derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents and the stereochemistry of the pyrrolidine ring .

Biochemical Analysis

Biochemical Properties

3-Methylpyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neurotransmitter receptors in the brain, acting as either an agonist or antagonist . These interactions can influence the synthesis, release, and reuptake of neurotransmitters, thereby affecting brain chemistry and function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of neurons by modulating neurotransmitter levels and receptor activity . This modulation can lead to changes in cell function, including alterations in mood, perception, and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft . Additionally, it can bind to specific receptors, altering their conformation and activity, which in turn affects downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enhancing neurotransmitter activity and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by solute-linked carrier proteins, affecting its concentration in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus or other organelles, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with carbonyl compounds, such as aromatic aldehydes, can yield pyrrolidine derivatives . Another method involves the use of diols and primary amines in the presence of a Cp*Ir complex, which facilitates the N-heterocyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient catalytic processes. The use of air-stable and low-cost copper salts as promoters, along with non-poisonous oxidants like Oxone, makes the industrial synthesis both practical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products:

    Oxidation: Pyrrolidin-2-ones

    Reduction: Various amine derivatives

    Substitution: Substituted pyrrolidines

Comparison with Similar Compounds

Uniqueness: 3-Methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOWOSXVPSBDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575412
Record name 3-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105675-13-6
Record name 3-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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